N-isopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide
Description
N-isopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound with a unique structure that includes a pyran ring, a methoxy group, and an isopentyl chain
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
5-methoxy-N-(3-methylbutyl)-4-oxopyran-2-carboxamide |
InChI |
InChI=1S/C12H17NO4/c1-8(2)4-5-13-12(15)10-6-9(14)11(16-3)7-17-10/h6-8H,4-5H2,1-3H3,(H,13,15) |
InChI Key |
INXKAFFWDBPKIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC(=O)C(=CO1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxy-4-methoxybenzaldehyde derivative.
Introduction of the Isopentyl Chain: The isopentyl chain can be introduced through a nucleophilic substitution reaction using an appropriate isopentyl halide.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-isopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyran ring can be reduced to form an alcohol.
Substitution: The isopentyl chain can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkyl halides and organometallic reagents.
Major Products Formed
Oxidation: Formation of 5-hydroxy-4-oxo-4H-pyran-2-carboxamide.
Reduction: Formation of 5-methoxy-4-hydroxy-4H-pyran-2-carboxamide.
Substitution: Formation of various alkyl-substituted derivatives.
Scientific Research Applications
N-isopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-isopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-isopentyl-5-hydroxy-4-oxo-4H-pyran-2-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-isopentyl-5-methoxy-4-hydroxy-4H-pyran-2-carboxamide: Similar structure but with a hydroxyl group in the pyran ring.
Uniqueness
N-isopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide is unique due to the presence of both the methoxy group and the isopentyl chain, which can influence its chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
